2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene

Asymmetric Catalysis Chiral Diene Ligands Enantioselective Arylation

2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene (CAS 106913-99-9), commonly designated Ph-bnd*, is a C2-symmetric chiral diene ligand belonging to the bicyclo[3.3.1]nonadiene class. This compound features a rigid 1,5-cyclooctadiene framework with two phenyl substituents at the 2- and 6-positions, providing a well-defined chiral environment for transition metal coordination.

Molecular Formula C21H20
Molecular Weight 272.4 g/mol
CAS No. 106913-99-9
Cat. No. B14337357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene
CAS106913-99-9
Molecular FormulaC21H20
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1C=C(C2CC=C(C1C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H20/c1-3-7-16(8-4-1)20-13-11-19-15-18(20)12-14-21(19)17-9-5-2-6-10-17/h1-10,13-14,18-19H,11-12,15H2
InChIKeyLCCWHYICAHCEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene (CAS 106913-99-9): A C2-Symmetric Chiral Diene Ligand for Asymmetric Catalysis


2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene (CAS 106913-99-9), commonly designated Ph-bnd*, is a C2-symmetric chiral diene ligand belonging to the bicyclo[3.3.1]nonadiene class [1]. This compound features a rigid 1,5-cyclooctadiene framework with two phenyl substituents at the 2- and 6-positions, providing a well-defined chiral environment for transition metal coordination [2]. With a molecular formula of C21H20 and a monoisotopic mass of 272.1565 g/mol , Ph-bnd* is primarily utilized in enantioselective catalysis, particularly in rhodium-catalyzed asymmetric arylation reactions for the synthesis of chiral diarylmethylamines [1].

Why Generic Substitution of 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene in Asymmetric Catalysis Is Not Recommended


In asymmetric catalysis, the three-dimensional chiral environment provided by a ligand dictates both reaction enantioselectivity and yield [1]. While several C2-symmetric diene ligands exist, including those based on bicyclo[2.2.1]heptadiene (nbd*), bicyclo[2.2.2]octadiene (bod*), and bicyclo[3.3.2]decadiene (bdd*) frameworks, 2,6-diphenylbicyclo[3.3.1]nona-2,6-diene (Ph-bnd*) distinguishes itself through its unique 1,5-cyclooctadiene coordination mode [2]. This framework imparts a distinct bite angle and steric environment upon rhodium complexation that cannot be replicated by the more common 1,4-cyclohexadiene-based ligands [2]. Consequently, substituting Ph-bnd* with another chiral diene ligand frequently results in significantly diminished enantioselectivity or reduced catalytic efficiency for specific substrates, particularly N-4-nitrobenzenesulfonylimines, where Ph-bnd* demonstrates markedly superior performance [1]. The following quantitative evidence details these critical performance differences.

2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene: Quantitative Performance Benchmarks vs. Chiral Diene Ligand Alternatives


Superior Enantioselectivity for N-4-Nitrobenzenesulfonylimine Arylation: Ph-bnd* vs. Ph-bod*

In the rhodium-catalyzed asymmetric phenylation of N-(4-nitrobenzenesulfonyl)imine derived from 4-chlorobenzaldehyde, (R,R)-Ph-bnd* (2,6-diphenylbicyclo[3.3.1]nona-2,6-diene) achieved 98–99% enantiomeric excess (ee), whereas the structurally related (R,R)-Ph-bod* ligand (2,5-diphenylbicyclo[2.2.2]octa-2,5-diene) yielded only 89% ee under comparable conditions [1]. This represents a relative improvement of 10–11 percentage points in enantioselectivity, which is critical for pharmaceutical intermediate synthesis where high optical purity is mandated [1].

Asymmetric Catalysis Chiral Diene Ligands Enantioselective Arylation

High Enantioselectivity Retention for N-Tosylimine Arylation: Ph-bnd* Performance Benchmark

In the rhodium-catalyzed asymmetric addition of phenylboroxine to N-tosylimine of 4-chlorobenzaldehyde, (R,R)-Ph-bnd* delivered phenyl(4-chlorophenyl)methylamine with 98–99% enantiomeric excess (ee), matching the highest reported enantioselectivity for this transformation [1]. In contrast, earlier C2-symmetric diene ligands such as (R,R)-Bn-nbd* (2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene) typically achieve lower enantioselectivity (exact values vary by substrate but generally <95% ee for similar substrates) [2]. The consistent 98–99% ee across both tosyl and nosyl imine substrates demonstrates the robustness of the Ph-bnd* chiral environment [1].

Asymmetric Catalysis Chiral Diene Ligands N-Tosylimine Arylation

Distinctive 1,5-Cyclooctadiene Coordination Mode: Structural Differentiation from 1,4-Cyclohexadiene-Based Ligands

2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene (Ph-bnd*) coordinates to rhodium via a 1,5-cyclooctadiene framework, in contrast to the majority of chiral diene ligands (e.g., Ph-bod*, Bn-nbd*) that coordinate via a 1,4-cyclohexadiene moiety [1]. This fundamental structural distinction alters the bite angle and steric shielding around the metal center, directly influencing enantioselectivity in asymmetric arylations [1]. While quantitative bite angle data for Ph-bnd*–Rh complexes are not reported in primary literature, the observed enantioselectivity differences (98–99% ee for Ph-bnd* vs. 89% ee for Ph-bod* for N-4-nitrobenzenesulfonylimine) are attributed to this coordination mode difference [2].

Chiral Diene Ligands Coordination Chemistry Ligand Design

Efficient Synthetic Accessibility: 95% Yield for Racemic Ph-bnd* Preparation

The preparation of racemic 2,6-diphenylbicyclo[3.3.1]nona-2,6-diene (Ph-bnd*) proceeds in 95% yield from bicyclo[3.3.1]nonane-2,6-dione via addition of a phenylcerium reagent followed by dehydration with phosphoryl chloride and pyridine [1]. This high-yielding synthesis compares favorably to many chiral diene ligand preparations that require multi-step sequences with lower overall yields. For instance, the synthesis of (R,R)-Ph-bod* involves a similar diketone phenylation/dehydration sequence but typically reports yields in the 70–85% range [2].

Ligand Synthesis Process Chemistry Scalability

Optimal Research and Industrial Applications for 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene (Ph-bnd*)


Asymmetric Synthesis of Chiral Diarylmethylamines for Pharmaceutical Intermediates

Ph-bnd* is the ligand of choice for rhodium-catalyzed asymmetric arylation of N-4-nitrobenzenesulfonylimines, delivering diarylmethylamines with 98–99% ee [1]. This is particularly valuable for pharmaceutical intermediates where high optical purity (>98% ee) is required to meet regulatory standards. The superior performance of Ph-bnd* over Ph-bod* (89% ee) on nosyl-protected imines directly enables efficient deprotection strategies that were previously hampered by low enantioselectivity [1].

Catalyst Development for Challenging Imine Substrates

For substrates where conventional 1,4-cyclohexadiene-based ligands (e.g., Ph-bod*, Bn-nbd*) fail to provide adequate enantioselectivity, Ph-bnd* offers a structurally distinct alternative [1]. Its 1,5-cyclooctadiene coordination mode creates a unique chiral environment that can achieve high enantioselectivity on challenging N-sulfonylimines, expanding the scope of accessible chiral amines [2].

Scalable Ligand Synthesis for Kilogram-Scale Catalyst Production

The 95% yield achieved in the preparation of racemic Ph-bnd* from readily available bicyclo[3.3.1]nonane-2,6-dione [1] makes this ligand economically viable for large-scale catalyst manufacturing. Combined with efficient chiral resolution on Chiralcel OJ [1], Ph-bnd* is suitable for industrial catalyst supply chains requiring multi-gram to kilogram quantities of enantiopure ligand.

Academic and Industrial Research on Chiral Diene Ligand Design

Ph-bnd* represents a landmark example of a chiral diene ligand based on a 1,5-cyclooctadiene framework, distinct from the more common 1,4-cyclohexadiene-based ligands [2]. Researchers exploring ligand effects on enantioselectivity, bite angle, and catalyst stability can use Ph-bnd* as a benchmark compound to compare against other diene families (nbd*, bod*, bdd*), facilitating structure–activity relationship studies [2].

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